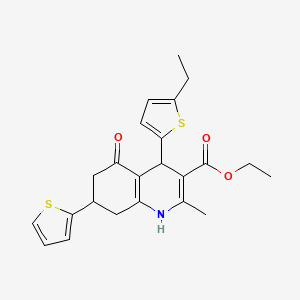![molecular formula C21H17Cl2F3N6O B11619493 1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]urea](/img/structure/B11619493.png)
1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including dichlorophenyl, dimethylpyrimidinyl, and trifluoromethylphenyl, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorophenyl isocyanate, 4,6-dimethylpyrimidin-2-amine, and 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction typically occurs in a solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.
Coupling Reaction: The 3,4-dichlorophenyl isocyanate reacts with 4,6-dimethylpyrimidin-2-amine to form an intermediate urea derivative.
Final Step: The intermediate then undergoes a condensation reaction with 3-(trifluoromethyl)aniline to yield the final product.
Industrial production methods may involve optimization of reaction conditions, use of catalysts, and purification techniques to achieve high yield and purity.
Análisis De Reacciones Químicas
1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Aplicaciones Científicas De Investigación
1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The compound can modulate signaling pathways, gene expression, and cellular processes, contributing to its observed effects.
Comparación Con Compuestos Similares
1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA can be compared with similar compounds such as:
1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA: This compound has a methyl group instead of a trifluoromethyl group, leading to different chemical properties and biological activities.
1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA:
The uniqueness of 1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H17Cl2F3N6O |
|---|---|
Peso molecular |
497.3 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamimidoyl]urea |
InChI |
InChI=1S/C21H17Cl2F3N6O/c1-11-8-12(2)28-18(27-11)31-19(29-14-5-3-4-13(9-14)21(24,25)26)32-20(33)30-15-6-7-16(22)17(23)10-15/h3-10H,1-2H3,(H3,27,28,29,30,31,32,33) |
Clave InChI |
VQZIJNYRWTUAJU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC(=C2)C(F)(F)F)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11619411.png)

![Diethyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11619421.png)
![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11619441.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11619442.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethoxyphenyl)amino]methylidene}urea](/img/structure/B11619447.png)
![(5Z)-3-(2-chlorobenzyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11619451.png)
![Diethyl 4-(3-methoxy-4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619457.png)

![Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11619475.png)
![6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619478.png)
![3-amino-N-(3,4-dimethoxybenzyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11619480.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11619486.png)

